molecular formula C12H16BrF3N2O2 B8251287 Tert-butyl 2-[4-bromo-3-(trifluoromethyl)pyrazol-1-yl]butanoate

Tert-butyl 2-[4-bromo-3-(trifluoromethyl)pyrazol-1-yl]butanoate

Cat. No.: B8251287
M. Wt: 357.17 g/mol
InChI Key: PDXPMXKVRMZYFU-UHFFFAOYSA-N
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Description

Tert-butyl 2-[4-bromo-3-(trifluoromethyl)pyrazol-1-yl]butanoate is an organic compound that features a pyrazole ring substituted with bromine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[4-bromo-3-(trifluoromethyl)pyrazol-1-yl]butanoate typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the pyrazole ring through cyclization reactions, followed by the introduction of bromine and trifluoromethyl groups via halogenation and trifluoromethylation reactions, respectively. The final step involves esterification to introduce the tert-butyl ester group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[4-bromo-3-(trifluoromethyl)pyrazol-1-yl]butanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.

    Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex molecules with extended carbon chains.

Scientific Research Applications

Tert-butyl 2-[4-bromo-3-(trifluoromethyl)pyrazol-1-yl]butanoate has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.

    Materials Science: Its properties can be exploited in the development of new materials with specific electronic or optical characteristics.

    Chemical Biology: The compound can be used as a probe to study biological processes, particularly those involving halogenated and trifluoromethylated molecules.

Mechanism of Action

The mechanism of action of tert-butyl 2-[4-bromo-3-(trifluoromethyl)pyrazol-1-yl]butanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl bromoacetate: Similar in having a tert-butyl ester group and a bromine atom.

    Tert-butyl 3-bromopropylcarbamate: Shares the tert-butyl and bromine functionalities.

    Tert-butyl (1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)carbamate: Contains a pyrazole ring with trifluoromethyl substitution.

Uniqueness

Tert-butyl 2-[4-bromo-3-(trifluoromethyl)pyrazol-1-yl]butanoate is unique due to the combination of its functional groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

tert-butyl 2-[4-bromo-3-(trifluoromethyl)pyrazol-1-yl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrF3N2O2/c1-5-8(10(19)20-11(2,3)4)18-6-7(13)9(17-18)12(14,15)16/h6,8H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDXPMXKVRMZYFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC(C)(C)C)N1C=C(C(=N1)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrF3N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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